molecular formula C11H13FO2 B14017035 3-Fluoro-6-methyl-2-propoxybenzaldehyde

3-Fluoro-6-methyl-2-propoxybenzaldehyde

Cat. No.: B14017035
M. Wt: 196.22 g/mol
InChI Key: GHMPTYFIMOKZRN-UHFFFAOYSA-N
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Description

3-Fluoro-6-methyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position, a methyl group at the sixth position, and a propoxy group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methyl-2-propoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, 6-methylphenol, and propyl bromide.

    Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Fluoro-6-methyl-2-propoxybenzoic acid.

    Reduction: 3-Fluoro-6-methyl-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-methyl-2-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methyl-2-propoxybenzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methyl-6-propoxybenzaldehyde: Similar structure but with different substitution pattern.

    3-Fluoro-2-methylbenzaldehyde: Lacks the propoxy group.

    3-Fluoro-6-methylbenzaldehyde: Lacks the propoxy group.

Uniqueness

3-Fluoro-6-methyl-2-propoxybenzaldehyde is unique due to the presence of both the fluorine atom and the propoxy group, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-6-methyl-2-propoxybenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-3-6-14-11-9(7-13)8(2)4-5-10(11)12/h4-5,7H,3,6H2,1-2H3

InChI Key

GHMPTYFIMOKZRN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1C=O)C)F

Origin of Product

United States

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